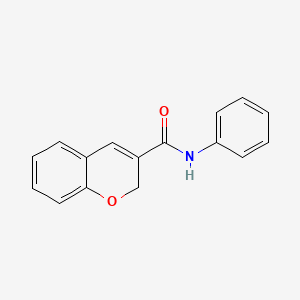

N-phenyl-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

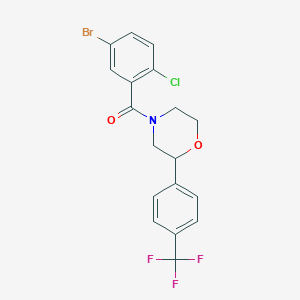

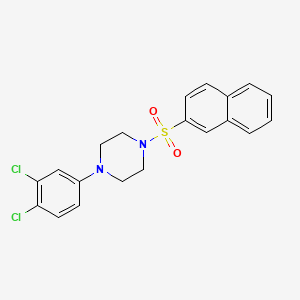

“N-phenyl-2H-chromene-3-carboxamide” is a chemical compound that has been studied for various applications . It is also known as “7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide” and has the molecular formula C20H20N2O3 .

Synthesis Analysis

The synthesis of compounds containing the chromene-3-carboxamide motif, such as this compound, often involves a two-step pathway starting with 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis of the ester and coupling with various aromatic amines . Another method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .Molecular Structure Analysis

The molecular structure of this compound involves critical hydrogen-bonding interactions . In one study, a compound with a similar structure, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, was found to interact with the Val301 and Lue302 of the AKR1B10 catalytic site .Applications De Recherche Scientifique

Chemosensor Applications

N-phenyl-2H-chromene-3-carboxamide derivatives exhibit potential in chemosensing applications. For instance, a specific derivative demonstrated a highly selective fluorescence response toward Cu2+ and H2PO4−, showcasing "on-off-on" fluorescence behavior in a mixed solvent system. This sensitivity to specific ions, with detection limits in the micromolar range, indicates its utility in detecting and quantifying these ions in various environmental and biological contexts (Meng et al., 2018).

Antioxidant and Antibacterial Agents

This compound and its derivatives have been synthesized with promising antioxidant and antibacterial activities. A study reported the synthesis of indolyl-4H-chromene-3-carboxamides showing good antioxidant activity and effectiveness against bacterial strains, highlighting the therapeutic potential of these compounds (Subbareddy & Sumathi, 2017).

Green Synthesis of Antimicrobial Agents

Green synthetic routes have been developed for chromene-3-carboxamide derivatives, emphasizing the importance of eco-friendly methods in drug synthesis. These compounds have demonstrated significant antimicrobial activities, suggesting their use in addressing antimicrobial resistance and infection control (Khan et al., 2019).

Structural Insights and Pharmacological Potential

The structural analysis of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives has provided insights into their conformations and potential as pharmacological agents. Such studies are crucial for understanding the relationship between structure and activity, which is fundamental in drug design and development (Gomes et al., 2015).

Corrosion Inhibition

This compound derivatives have also found applications in materials science, such as in the inhibition of mild steel corrosion in acidic solutions. Their efficacy as corrosion inhibitors makes them valuable for protecting industrial equipment and infrastructure, further showcasing the versatility of these compounds (Kadhum et al., 2014).

Orientations Futures

The future directions for research on N-phenyl-2H-chromene-3-carboxamide could involve further exploration of its potential therapeutic applications, particularly its ability to inhibit certain enzymes . More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

Propriétés

IUPAC Name |

N-phenyl-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPXGPFLQGCKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)

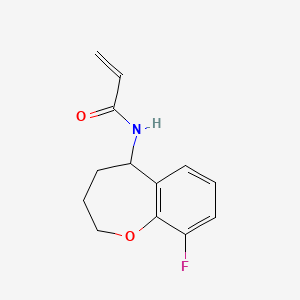

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)